molecular formula C9H15NO4S B118938 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid CAS No. 141783-63-3

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

Cat. No. B118938
M. Wt: 233.29 g/mol
InChI Key: HYAXPNDMEODKHI-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a derivative of thiazolidine carboxylic acid with a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The compound has been found to exhibit antibacterial activities, making it a candidate for the development of new antibacterial agents .

Synthesis Analysis

The synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives involves several steps, including condensation, protection, and resolution of stereoisomers. A dynamic kinetic resolution mechanism has been proposed for the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, which is validated by density functional theoretical calculations . Additionally, the synthesis of all four stereoisomers of the compound has been achieved, with methods to obtain either pure cis or trans acid . The synthesis of related compounds, such as 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, has also been reported .

Molecular Structure Analysis

The molecular structure of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid derivatives has been determined using various spectroscopic methods, including NMR, ESI mass spectra, and elemental analyses. In some cases, single-crystal X-ray diffraction has been used to confirm the structure . The crystallographic study of a related compound, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, provides insights into the crystalline arrangement and intermolecular interactions, which may be relevant for understanding the properties of the thiazolidine derivatives .

Chemical Reactions Analysis

The tert-butoxycarbonyl group in 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid serves as a protective group that can be removed under certain conditions to reveal the free amino group, which can then participate in further chemical reactions. The compound and its derivatives have been used in the synthesis of peptides and other organic molecules . For example, the compound has been used as a chiral auxiliary in dipeptide synthesis, demonstrating its utility in stereoselective transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid derivatives are influenced by the presence of the tert-butoxycarbonyl group and the thiazolidine ring. These compounds have shown better antibacterial activities against various bacterial strains compared to their non-protected counterparts . The thermal and crystallographic properties of related compounds have been studied, providing information on their stability and behavior under different conditions . The synthesis of sterically hindered thiazolidin-4-ones containing tert-butyl groups has been reported, which may have implications for the properties of the thiazolidine derivatives .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Properties : 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid derivatives have been synthesized and found to exhibit significant antibacterial activities against various bacterial strains. These derivatives have shown better antibacterial activities compared to related arylthiazolidine carboxylic acid derivatives. Studies suggest that the N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives in particular display enhanced antibacterial properties (Song, Ma, & Zhu, 2015); (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Organic Synthesis

  • Supramolecular Aggregation Behavior : Studies on thiazolidine-4-carboxylic acid derivatives, including 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, have revealed their potential in forming supramolecular assemblies. This behavior is influenced by the number, type, and position of hydrogen bonding functionalities and solvent molecules, which is significant for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

  • Stereoselectivity in Synthesis : The compound has been used in the stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids. The study of the stereoselectivity process provides insights into the formation of specific enantiomers, crucial for developing pharmaceuticals and other biologically active compounds (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Supramolecular Chemistry

  • Building Blocks for Peptide-Mimetic Compounds : This acid has been used to synthesize chiral building blocks for assembling potent HIV protease inhibitors, highlighting its significance in the field of medicinal chemistry and drug development (Ikunaka, Matsumoto, & Nishimoto, 2002).

  • Involvement in Enantioselective Reactions : The derivatives of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid have been designed as catalysts for the epoxidation of aldehydes, displaying high enantioselectivity. This finding emphasizes the compound's role in facilitating enantioselective chemical reactions, a crucial aspect of asymmetric synthesis (Myllymäki, Lindvall, & Koskinen, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Future Directions

Thiazolidine derivatives, including 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid, are remarkable compounds with a plethora of biological activities . They can be decorated with functionalities favoring supramolecular forces as potential ligands for biotargets . Some of the compounds were found to be more active than DOX in terms of induced apoptosis mode of MCF7 cell death .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAXPNDMEODKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405177
Record name 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid

CAS RN

141783-63-3
Record name 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Carzaniga, G Amari, A Rizzi, C Capaldi… - Journal of Medicinal …, 2017 - ACS Publications
Phosphodiesterase 4 (PDE4) is a key cAMP-metabolizing enzyme involved in the pathogenesis of inflammatory disease, and its pharmacological inhibition has been shown to exert …
Number of citations: 15 pubs.acs.org
DL Leone - 2022 - dspace.cuni.cz
This PhD thesis describes the development and the synthesis of DNA-reactive probes bearing 1,3- diketone or phenylglyoxal moieties which can be used for cross-linking with arginine-…
Number of citations: 0 dspace.cuni.cz

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